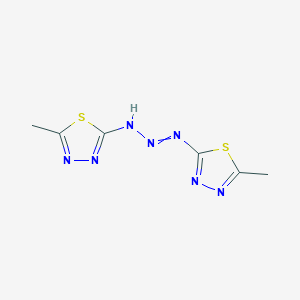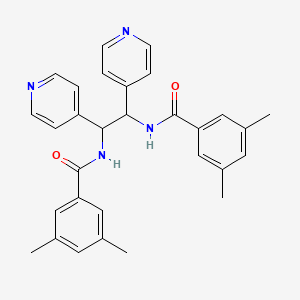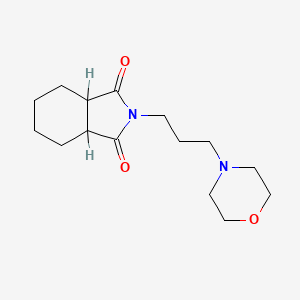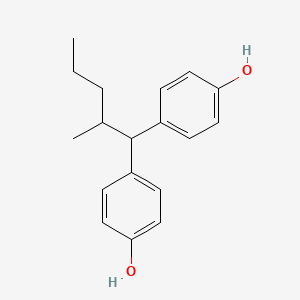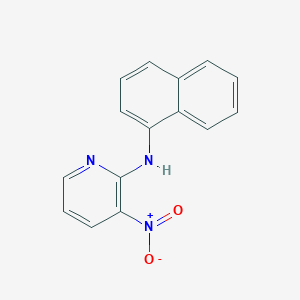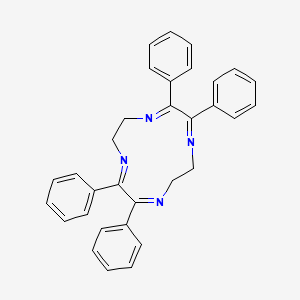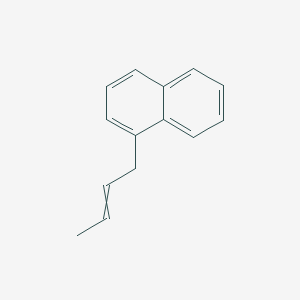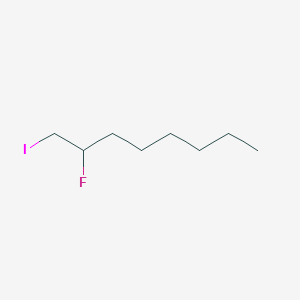
trans-1,2-Dihydrodibenz(a,e)aceanthrylene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-1,2-Dihydrodibenz(a,e)aceanthrylene-1,2-diol: is a complex organic compound with the molecular formula C24H16O2 and a molecular weight of 336.38 g/mol This compound is known for its intricate structure, which includes multiple aromatic rings and hydroxyl groups
Preparation Methods
The synthesis of trans-1,2-Dihydrodibenz(a,e)aceanthrylene-1,2-diol involves several steps, typically starting with the formation of the core aromatic structure. This can be achieved through various organic reactions, such as Friedel-Crafts acylation followed by cyclization. The hydroxyl groups are then introduced through specific hydroxylation reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
trans-1,2-Dihydrodibenz(a,e)aceanthrylene-1,2-diol undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
trans-1,2-Dihydrodibenz(a,e)aceanthrylene-1,2-diol has been explored for various scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons (PAHs) and their derivatives.
Biology: Research has investigated its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Studies have explored its potential as a therapeutic agent, particularly in the context of its antioxidant properties.
Mechanism of Action
The mechanism of action of trans-1,2-Dihydrodibenz(a,e)aceanthrylene-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their activity. The aromatic rings can also interact with cellular membranes and other hydrophobic environments, influencing the compound’s distribution and effects within biological systems .
Comparison with Similar Compounds
trans-1,2-Dihydrodibenz(a,e)aceanthrylene-1,2-diol can be compared with other similar compounds, such as:
- trans-Benz(a,e)fluoranthene-12,13-dihydrodiol
- Dibenz(a,e)aceanthrylene-1,2-diol, 1,2-dihydro-, trans-
- trans-12,13-Dihydro-12,13-dihydroxydibenzo(a,e)fluoranthene
These compounds share similar structural features but differ in the specific arrangement of their aromatic rings and hydroxyl groups. The uniqueness of this compound lies in its specific configuration and the resulting chemical and biological properties .
Properties
CAS No. |
74339-98-3 |
|---|---|
Molecular Formula |
C24H16O2 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
(12S,13S)-hexacyclo[14.7.1.02,7.08,24.09,14.017,22]tetracosa-1(23),2,4,6,8(24),9(14),10,15,17,19,21-undecaene-12,13-diol |
InChI |
InChI=1S/C24H16O2/c25-21-10-9-17-20(24(21)26)12-19-14-6-2-1-5-13(14)11-18-15-7-3-4-8-16(15)22(17)23(18)19/h1-12,21,24-26H/t21-,24-/m0/s1 |
InChI Key |
FWXWCFAETRJJCO-URXFXBBRSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C4=CC=CC=C4C5=C3C2=CC6=C5C=C[C@@H]([C@H]6O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C4=CC=CC=C4C5=C3C2=CC6=C5C=CC(C6O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


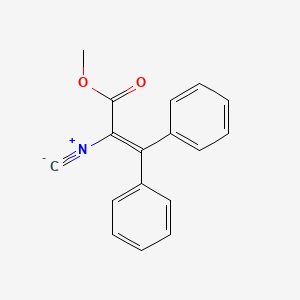
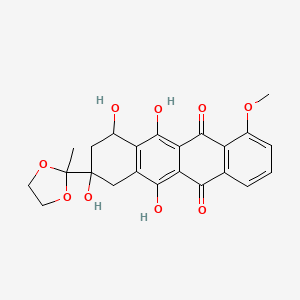
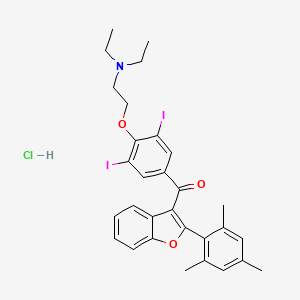
![5-Chloropyrazino[2,3-F]quinoxaline](/img/structure/B14447311.png)
![1-[(3,4-Dimethoxyphenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14447322.png)
